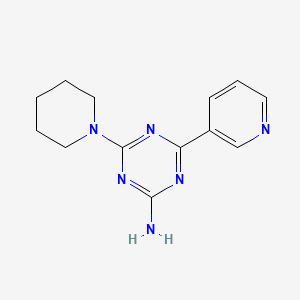
s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- is a heterocyclic compound that belongs to the class of s-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms at alternating positions. The specific structure of this compound includes an amino group at the 2-position, a piperidino group at the 4-position, and a pyridyl group at the 6-position. This unique arrangement of functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- typically involves the nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with piperidine to introduce the piperidino groupFinally, the pyridyl group is introduced using a suitable pyridine derivative under controlled conditions .
Industrial Production Methods
Industrial production of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Another s-triazine derivative with three pyridyl groups, used as a complexing reagent in spectrophotometric analysis.
2-amino-4-morpholino-s-triazine: Known for its antitumor properties and used clinically to treat certain cancers.
Uniqueness
s-Triazine, 2-amino-4-piperidino-6-(3-pyridyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
30072-59-4 |
|---|---|
Molecular Formula |
C13H16N6 |
Molecular Weight |
256.31 g/mol |
IUPAC Name |
4-piperidin-1-yl-6-pyridin-3-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H16N6/c14-12-16-11(10-5-4-6-15-9-10)17-13(18-12)19-7-2-1-3-8-19/h4-6,9H,1-3,7-8H2,(H2,14,16,17,18) |
InChI Key |
KZZGFEWSUSXCLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















